molecular formula C6H5BrO4S B15255286 3-Bromo-4-hydroxybenzenesulfonicacid

3-Bromo-4-hydroxybenzenesulfonicacid

Cat. No.: B15255286
M. Wt: 253.07 g/mol
InChI Key: JVVNNUQMFPBKMR-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzenesulfonic acid is a halogenated aromatic sulfonic acid derivative characterized by a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonic acid group (-SO₃H) typically at the 1-position of the benzene ring (inferred from synthesis pathways). Its molecular formula is C₆H₄BrO₄S, with a molecular weight of 252.03 g/mol.

Synthesis: As described in , this compound is synthesized via:

Sulfonation of 3-bromophenol with concentrated sulfuric acid to form 3-bromophenolsulfonic acid.

Oxidation with potassium permanganate to introduce the hydroxyl group at the 4-position .

This intermediate is critical for synthesizing more brominated derivatives like 3,5-dibromo-4-hydroxybenzenesulfonic acid through additional bromination steps.

Properties

Molecular Formula

C6H5BrO4S

Molecular Weight

253.07 g/mol

IUPAC Name

3-bromo-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H5BrO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,(H,9,10,11)

InChI Key

JVVNNUQMFPBKMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Br)O

Origin of Product

United States

Preparation Methods

Strategic Approaches to Regioselective Synthesis

The synthesis of 3-bromo-4-hydroxybenzenesulfonic acid necessitates careful consideration of substituent directing effects. The hydroxyl (-OH) and sulfonic acid (-SO3H) groups are ortho/para- and meta-directing, respectively, while bromine (-Br) influences reactivity through steric and electronic effects. Two primary strategies dominate the literature:

Sequential Sulfonation and Bromination

This method involves introducing the sulfonic acid group first, followed by bromination. Phenol serves as the starting material due to its commercial availability and reactivity.

Sulfonation of Phenol

Phenol undergoes sulfonation with concentrated sulfuric acid at 100°C, predominantly yielding 4-hydroxybenzenesulfonic acid (para product). Ortho sulfonation is minimized under controlled conditions.

Reaction Conditions :

  • Reagents : Concentrated H2SO4 (18 M)
  • Temperature : 100°C
  • Time : 4–6 hours
  • Yield : ~70%
Bromination of 4-Hydroxybenzenesulfonic Acid

Bromination is achieved using molecular bromine (Br2) in dichloroethane at 0°C, with hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) as catalysts. The sulfonic acid group directs bromination to the meta position (C3), while the hydroxyl group influences ortho/para selectivity.

Optimized Protocol :

  • Reagents : Br2 (0.55 equiv), H2O2 (0.55 equiv), H2SO4 (catalytic)
  • Solvent : Dichloroethane
  • Temperature : 0°C
  • Yield : 85–90%

Mechanistic Insight :
The sulfonic acid group deactivates the ring, favoring electrophilic substitution at the meta position relative to -SO3H. Concurrently, H2O2 oxidizes HBr (byproduct) to Br2, enhancing atom economy.

Bromination Followed by Sulfonation

Alternative routes invert the sequence, introducing bromine before sulfonation. This approach circumvents competing directing effects but requires precise control over bromine placement.

Synthesis of 3-Bromophenol

Direct bromination of phenol with Br2 in carbon disulfide (CS2) yields a mixture of ortho- and para-bromophenol . Meta-bromophenol is inaccessible via this method due to the hydroxyl group’s strong ortho/para-directing nature. To achieve meta substitution, a protection-deprotection strategy is employed:

  • Protection : Acetylation of phenol with acetic anhydride forms phenyl acetate .
  • Bromination : Reaction with Br2 in the presence of FeBr3 directs bromine to the meta position relative to the acetyl group.
  • Deprotection : Hydrolysis with aqueous NaOH regenerates the hydroxyl group, yielding 3-bromophenol .

Key Data :

  • Yield (3-bromophenol) : 65–70%
  • Purity : >95% (HPLC)
Sulfonation of 3-Bromophenol

Sulfonation of 3-bromophenol with chlorosulfonic acid (ClSO3H) in dichloromethane introduces the -SO3H group para to the hydroxyl group.

Reaction Conditions :

  • Reagents : ClSO3H (1.2 equiv)
  • Solvent : CH2Cl2
  • Temperature : 25°C
  • Yield : 80%

Advanced Methodologies and Catalytic Innovations

Ultrasonically Assisted Sulfonation

Ultrasound irradiation enhances reaction rates and regioselectivity. A study by Rajanna et al. demonstrated the synthesis of 4-hydroxybenzenesulfonic acid using a (DMF + SOCl2)/NaHSO3 system under ultrasound. Applied to 3-bromophenol, this method achieves sulfonation in 1 hour with 85% yield.

Advantages :

  • Reduced reaction time (1 vs. 4 hours)
  • Higher purity (98% vs. 92%)

Solvent-Free Bromination

Recent advances emphasize green chemistry. Bromination using N-bromosuccinimide (NBS) in solvent-free conditions minimizes waste. For 4-hydroxybenzenesulfonic acid, NBS (1.1 equiv) with catalytic H2SO4 achieves 75% yield at 50°C.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Conditions Yield Regioselectivity
Sulfonation → Bromination 2 H2SO4, Br2, H2O2 0°C, dichloroethane 85% High (meta to -SO3H)
Bromination → Sulfonation 3 Ac2O, Br2, ClSO3H RT, CH2Cl2 70% Moderate (para to -OH)
Ultrasound-Assisted 2 (DMF + SOCl2)/NaHSO3 25°C, ultrasonication 85% High

Challenges and Optimization Strategies

Competing Directing Effects

The coexistence of -OH and -SO3H groups complicates regioselectivity. Computational studies suggest that -SO3H exerts stronger electronic effects, favoring meta bromination. Empirical optimization of Br2 stoichiometry (0.55–0.58 equiv) minimizes polybromination.

Solvent Selection

Polar aprotic solvents (e.g., dichloroethane) enhance bromine solubility and stabilize intermediates. Non-polar solvents (e.g., CS2) are avoided due to poor compatibility with -SO3H.

Catalyst Recycling

H2SO4 and FeBr3 can be recovered via aqueous extraction, reducing costs. Industrial-scale processes report 90% catalyst recovery rates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzenesulfonic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxybenzenesulfonic acid.

    Substitution: Formation of various substituted benzenesulfonic acids.

Scientific Research Applications

3-Bromo-4-hydroxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences in molecular structure, substituents, and functional groups among 3-bromo-4-hydroxybenzenesulfonic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Applications/Notes
3-Bromo-4-hydroxybenzenesulfonic acid C₆H₄BrO₄S 252.03 3-Br, 4-OH, 1-SO₃H Sulfonic acid, hydroxy, bromo Intermediate for dibromo derivatives
3,5-Dibromo-4-hydroxybenzenesulfonic acid C₆H₃Br₂O₄S 330.87 3-Br, 5-Br, 4-OH, 1-SO₃H Sulfonic acid, di-bromo, hydroxy Higher bromination enhances electrophilic reactivity
4-Bromo-3-(hydroxymethyl)benzenesulfonamide C₇H₈BrNO₃S 266.11 4-Br, 3-CH₂OH, 1-SO₂NH₂ Sulfonamide, hydroxymethyl, bromo Pharmaceutical synthesis via cross-coupling
3-Bromo-4-hydroxybenzoic acid C₇H₅BrO₃ 217.02 3-Br, 4-OH, 1-COOH Carboxylic acid, hydroxy, bromo Lower solubility vs. sulfonic acid
3-Bromo-4-hydroxy-5-nitrobenzoic acid C₇H₄BrNO₅ 262.02 3-Br, 4-OH, 5-NO₂, 1-COOH Carboxylic acid, nitro, hydroxy, bromo High reactivity; hazardous handling
3-Bromo-4-(methylsulfonyl)benzoic acid C₈H₇BrO₄S 287.11 3-Br, 4-SO₂CH₃, 1-COOH Carboxylic acid, methylsulfonyl, bromo Electron-withdrawing effects aid coupling reactions

Key Comparative Insights

Functional Group Impact
  • Sulfonic Acid vs. Carboxylic Acid/Sulfonamide :
    • Sulfonic acid groups (e.g., in the target compound) confer higher water solubility and acidity compared to carboxylic acids () or sulfonamides ().
    • Sulfonamides () enhance bioactivity, making them preferable in drug design.
Substituent Effects
  • Bromine Position :
    • 3-Bromo substitution (target compound) vs. 4-bromo () alters steric and electronic properties, influencing reactivity in substitution or coupling reactions.
  • Additional Groups :
    • Nitro () and methylsulfonyl () groups increase electron-withdrawing effects, stabilizing negative charges and enhancing electrophilic substitution rates.

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